Molecular Reach: Quantitative Comparison of PEG11 Linker Length vs. PEG4 and PEG7 Analogs
The spatial distance provided by a linker is a primary determinant of PROTAC efficacy. Azido-PEG11-t-butyl ester, with its 11-unit PEG chain, provides a significantly longer molecular reach compared to its shorter-chain analogs. While the exact end-to-end distance of this specific compound is not directly reported, literature for a comparable dPEG11 spacer indicates a length of approximately 47-48 Å . This can be benchmarked against a PEG7 linker, which has an estimated length of ~27-30 Å based on the ~4.3 Å per PEG unit rule , and a PEG4 linker, which provides an even shorter spacer. This difference in molecular reach is crucial for enabling productive ternary complex formation between the E3 ligase and the target protein in a PROTAC molecule [1].
| Evidence Dimension | Approximate Linker End-to-End Distance |
|---|---|
| Target Compound Data | Estimated ~47-48 Å (based on dPEG11 analog data) |
| Comparator Or Baseline | Azido-PEG7-t-butyl ester: Estimated ~27-30 Å; Azido-PEG4-t-butyl ester: Estimated ~17 Å |
| Quantified Difference | PEG11 linker is approximately 1.6x longer than a PEG7 linker and 2.8x longer than a PEG4 linker. |
| Conditions | Estimated based on a 4.3 Å length per PEG unit and empirical data for a related dPEG11 spacer (47.4 Å) . |
Why This Matters
The specific linker length is a critical, non-substitutable variable in PROTAC design; selecting the wrong length can lead to failed degradation, making precise procurement essential.
- [1] An, S., & Fu, L. (2018). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. EBioMedicine, 36, 553-562. View Source
